1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(6-Bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications
Mechanism of Action
Target of Action
The primary target of 1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .
Mode of Action
This interaction likely results in the disruption of cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
The compound’s action primarily affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall .
Result of Action
The primary result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This makes it a potential candidate for the development of new anti-tubercular drugs .
Preparation Methods
The synthesis of 1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the reaction of 2-aminothiophenol with bromine in the presence of a suitable solvent such as ethanol. This reaction forms 6-bromo-1,3-benzothiazole.
Pyrrolidine-2-carboxamide Formation: The next step involves the formation of pyrrolidine-2-carboxamide. This can be achieved by reacting pyrrolidine with a suitable carboxylating agent.
Coupling Reaction: Finally, the 6-bromo-1,3-benzothiazole is coupled with pyrrolidine-2-carboxamide under appropriate conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(6-Bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-Bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions, providing insights into its mechanism of action and potential therapeutic targets.
Comparison with Similar Compounds
1-(6-Bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be compared with other benzothiazole derivatives, such as:
6-Chlorobenzothiazole: Similar in structure but with a chlorine atom instead of bromine, this compound also exhibits antimicrobial properties.
2-Aminobenzothiazole: Lacks the bromine atom and the pyrrolidine-2-carboxamide group, but is still used in medicinal chemistry for its biological activities.
1-(6-Methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide: Similar structure with a methyl group instead of bromine, showing different reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Properties
IUPAC Name |
1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c13-7-3-4-8-10(6-7)18-12(15-8)16-5-1-2-9(16)11(14)17/h3-4,6,9H,1-2,5H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUXKWLOFFXLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(S2)C=C(C=C3)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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